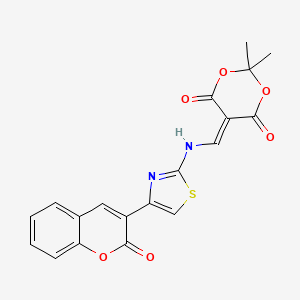

2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

2,2-dimethyl-5-[[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6S/c1-19(2)26-16(23)12(17(24)27-19)8-20-18-21-13(9-28-18)11-7-10-5-3-4-6-14(10)25-15(11)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUOOADSQKIFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2-dimethyl-5-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates a thiazole moiety with a chromenone structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chromenone backbone linked to a thiazole ring, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and chromenone derivatives exhibit significant anticancer properties. For instance:

- IC50 Values : In vitro studies demonstrated that derivatives similar to this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

- Mechanism of Action : The presence of the thiazole ring enhances the interaction with cellular targets, potentially through hydrophobic interactions and hydrogen bonding with proteins involved in apoptosis pathways .

Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against several strains:

- Gram-positive and Gram-negative Bacteria : Studies have shown that thiazole derivatives exhibit broad-spectrum antibacterial activity. For example, compounds with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 6.25 µg/mL to 32 µg/mL against various bacterial strains .

Antifungal Activity

The antifungal properties of compounds related to this structure were also assessed:

- Activity Against Fungal Strains : Certain derivatives exhibited significant antifungal activity against strains such as Candida auris, outperforming traditional antifungal agents like fluconazole .

Case Studies

Several case studies provide insight into the efficacy and mechanisms of action of this compound:

- Study on Anticancer Efficacy :

- Antimicrobial Screening :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Thiazole Ring Importance : The presence of the thiazole ring is crucial for enhancing both anticancer and antimicrobial activities.

- Substituent Effects : Modifications at specific positions on the chromenone and thiazole rings can lead to increased biological activity, suggesting a targeted approach in drug design .

Summary Table of Biological Activities

Scientific Research Applications

The compound has been studied for its antibacterial , antifungal , and anticancer properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both standard and multi-resistant strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. A study highlighted that the incorporation of the thiazole moiety enhances the antibacterial effect, suggesting a synergistic interaction between the chromene and thiazole components .

Antifungal Properties

In vitro studies have shown that this compound exhibits antifungal activity against several fungal strains. The thiazole ring is believed to play a critical role in disrupting fungal cell wall synthesis, thus enhancing the compound's efficacy as an antifungal agent. This has potential implications for treating fungal infections that are resistant to conventional therapies .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In particular, it has shown promising results against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Structure-activity relationship studies indicate that modifications to the thiazole and chromene portions can significantly enhance cytotoxicity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Structural Differences :

- Substituent on Thiazole: The thiazole ring here bears a diethylamino group instead of the coumarin-linked thiazole in the target compound.

Table 1: Key Properties Comparison

Triazolone Derivatives (e.g., Compound 3b and 4a from )

Structural Differences :

- Core Heterocycle : Triazolone (1,2,4-triazol-3-one) vs. 1,3-dioxane-4,6-dione.

- Functional Groups: Triazolones feature arylidene-amino or pyridinylmethylene-amino groups, while the target compound uses a coumarin-thiazole system.

Coumarin-Thiazole Hybrids

Shared Features :

- The coumarin-thiazole motif is critical for bioactivity. Coumarins are known for anticoagulant and anti-inflammatory properties, while thiazoles contribute to antimicrobial activity.

Research Findings :

- Coumarin-thiazole hybrids demonstrate dual inhibitory activity (e.g., COX-2 and 5-LOX enzymes), suggesting the target compound could be optimized for similar polypharmacology .

- Structural analogs with diethylamino groups (e.g., ) show higher synthetic yields (e.g., 66–81% vs. ~50% for coumarin derivatives), highlighting trade-offs between complexity and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.